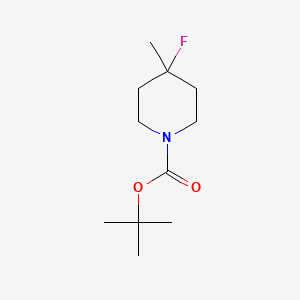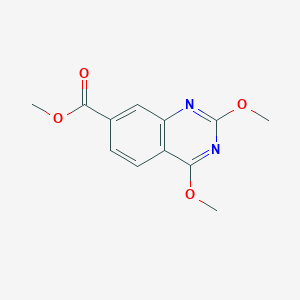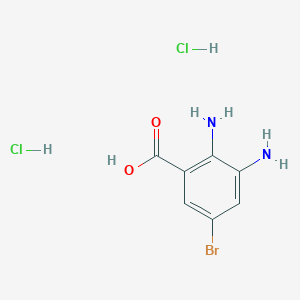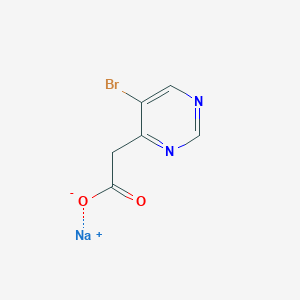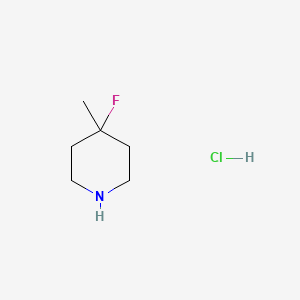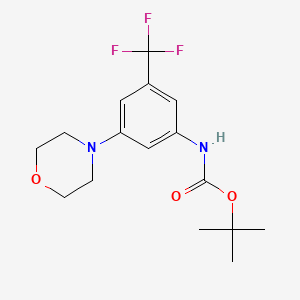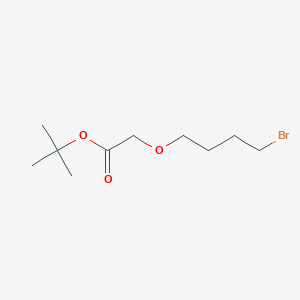
Tert-butyl (4-bromobutyloxy)acetate
概要
説明
Tert-butyl (4-bromobutyloxy)acetate is a chemical compound with the molecular formula C10H19BrO3 . It is used in various chemical reactions and has a molecular weight of 267.16 .
Physical And Chemical Properties Analysis
Tert-butyl (4-bromobutyloxy)acetate has a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.232±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Properties
- Tert-butyl acetate has been used in the synthesis of diverse organic compounds, such as cyclodeca-3,8-diynes (Chellappan et al., 2003), and in the creation of halomethyl derivatives of furan-2-carboxylic acid (Pevzner, 2003).
- It is also involved in the preparation and stereoselective hydrogenation of chiral carboxylates, demonstrating its utility in the production of specific stereochemical configurations in organic synthesis (Scheffler et al., 2002).
Applications in Polymer and Material Science
- Tert-butyl esters, including tert-butyl acetate, function as chain transfer agents in the copolymerization of various compounds, illustrating their role in polymer chemistry (Hotta et al., 2020).
- They are also important in the oxidation processes, as demonstrated in studies on methyl tert-butyl ether, where tert-butyl formate and other derivatives are significant byproducts (Acero et al., 2001).
Use in Organic Synthesis and Catalysis
- Tert-butyl acetate is used in the synthesis of various organic structures, such as spirocyclic indoline lactones (Hodges et al., 2004), indicating its versatility in complex organic syntheses.
- It serves as a catalyst source in reactions like the alkylation of acetates with primary alcohols and diols, emphasizing its catalytic capabilities in organic transformations (Iuchi et al., 2010).
Environmental and Safety Aspects
- Research on tert-butyl acetate also includes its environmental impact and safety evaluations, such as its use in the Ritter reaction and the assessment of its safety in chemical processes (Roberts et al., 2012).
- Its implications in environmental science are further explored in studies on its degradation pathways and treatment processes (Stefan et al., 2000).
Safety And Hazards
特性
IUPAC Name |
tert-butyl 2-(4-bromobutoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYMZVFFNGQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-bromobutyloxy)acetate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



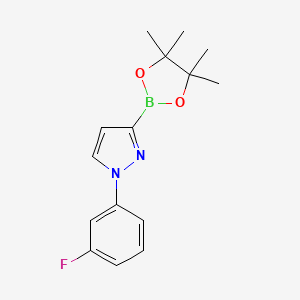
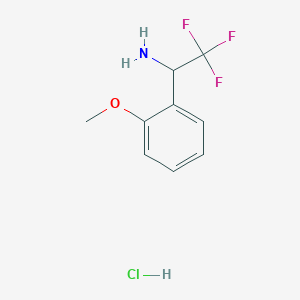
![7-Bromo-3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1405376.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
